1-Methylpyrrolidin-3-yl 4-aminobenzoate

Lipophilicity Drug-likeness Permeability

1-Methylpyrrolidin-3-yl 4-aminobenzoate (CAS 802324-32-9) is a synthetic small-molecule ester combining a para-aminobenzoate (PABA) pharmacophore with an N-methylpyrrolidin-3-ol leaving group. With a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g·mol⁻¹, the compound is supplied at ≥95–97% purity for research use.

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
Cat. No. B12860245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylpyrrolidin-3-yl 4-aminobenzoate
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCN1CCC(C1)OC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H16N2O2/c1-14-7-6-11(8-14)16-12(15)9-2-4-10(13)5-3-9/h2-5,11H,6-8,13H2,1H3
InChIKeyBRJWTEUQVHVISE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylpyrrolidin-3-yl 4-aminobenzoate (CAS 802324-32-9): Physicochemical Profile, Procurability, and Comparator Baseline for Scientific Sourcing


1-Methylpyrrolidin-3-yl 4-aminobenzoate (CAS 802324-32-9) is a synthetic small-molecule ester combining a para-aminobenzoate (PABA) pharmacophore with an N-methylpyrrolidin-3-ol leaving group. With a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g·mol⁻¹, the compound is supplied at ≥95–97% purity for research use [1]. Its computed LogP of ~1.13 and topological polar surface area (TPSA) of 55.56 Ų place it in a favorable drug-like chemical space distinct from simpler alkyl- and aminoalkyl-ester analogs such as benzocaine and procaine [2]. The compound has been evaluated in at least one biochemical screen, showing no significant inhibition of 5-lipoxygenase at 100 µM, providing an initial selectivity fingerprint [3].

Why 1-Methylpyrrolidin-3-yl 4-aminobenzoate Cannot Be Replaced by Common 4-Aminobenzoate Esters in Research Procurement


Substituting 1-methylpyrrolidin-3-yl 4-aminobenzoate with a generic 4-aminobenzoate ester such as benzocaine (ethyl 4-aminobenzoate, LogP 1.86–1.95) or procaine (2-(diethylamino)ethyl 4-aminobenzoate, LogP ~2.14) introduces substantial changes in lipophilicity, conformational flexibility, and hydrogen-bonding potential that can alter membrane permeability, metabolic stability, and target engagement in chemical biology and medicinal chemistry applications [1]. Unlike benzocaine, which lacks a basic tertiary amine in the leaving group, the N-methylpyrrolidine moiety of the target compound provides a titratable amine (predicted pKa ~8.5) that modulates aqueous solubility and ionization state at physiological pH, differentiating it from both neutral ester local anesthetics and the flexible aminoethyl ester procaine .

Quantitative Differentiation Evidence for 1-Methylpyrrolidin-3-yl 4-aminobenzoate: Comparator Data for Informed Procurement


Lipophilicity Shift: Lower LogP of 1-Methylpyrrolidin-3-yl 4-aminobenzoate vs. Benzocaine and Procaine Alters Permeability Predictions

The target compound exhibits a LogP of 1.13, which is approximately 0.7–1.0 log units lower than benzocaine (LogP 1.86–1.95) and procaine (LogP 2.14) [1][2]. This lower lipophilicity predicts reduced passive membrane permeability for the target compound, as LogP correlates inversely with aqueous solubility and directly with bilayer partitioning. For applications requiring balanced solubility-permeability profiles (e.g., in vitro cell-based assays), the target compound offers a distinct starting point that may reduce non-specific membrane accumulation relative to more lipophilic 4-aminobenzoate esters [3].

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area Parity with Procaine but with Reduced Conformational Flexibility

Both the target compound and procaine share an identical TPSA of 55.56 Ų, indicating comparable capacity for hydrogen-bonding interactions with aqueous solvent and biological targets [1]. However, the target compound possesses only 2 rotatable bonds (the ester linkage and the pyrrolidine-to-benzoate connection) compared to 7 rotatable bonds in procaine (including the flexible diethylaminoethyl chain) [2]. This 5-bond reduction in conformational flexibility translates to lower entropic penalty upon target binding and may confer greater binding selectivity by restricting the ensemble of solution conformers.

Conformational rigidity Polar surface area Rotatable bonds

Hydrogen Bond Donor Presence Distinguishes Target from Des-Amino Analog 1-Methylpyrrolidin-3-yl Benzoate

The target compound contains one hydrogen bond donor (the aromatic –NH2 group on the PABA ring), whereas its close structural analog 1-methylpyrrolidin-3-yl benzoate (CAS 13220-17-2) possesses zero H-bond donors . The presence of the 4-amino group also increases TPSA from 29.54 Ų (in the des-amino analog) to 55.56 Ų in the target compound, a 26 Ų increase that substantially alters polarity and intermolecular interaction potential . In drug-target interactions, the 4-amino group is known to engage in critical hydrogen bonds with aspartate or glutamate residues in voltage-gated sodium channels (the canonical target of local anesthetics) as well as in other enzyme active sites, making the target compound a more versatile pharmacophore than its des-amino counterpart [1].

Hydrogen bonding 4-Aminobenzoate Target engagement

Initial Selectivity Indicator: Absence of 5-Lipoxygenase Inhibition at 100 µM Distinguishes Target from Broad-Spectrum PABA Derivatives

In a ChEMBL-reported biochemical assay (CHEMBL620010), 1-methylpyrrolidin-3-yl 4-aminobenzoate showed no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM [1]. This contrasts with several PABA derivatives that exhibit dual cholinesterase/LOX inhibitory activity, a property that can complicate interpretation of phenotypic assay results . The lack of 5-LOX activity at a high screening concentration (100 µM) provides initial evidence that the N-methylpyrrolidine ester modification does not introduce promiscuous enzyme inhibition, which is a desirable feature for chemical probe development and for applications where target specificity is paramount.

Selectivity 5-Lipoxygenase Off-target screening

Recommended Application Scenarios for 1-Methylpyrrolidin-3-yl 4-aminobenzoate Based on Quantitative Differentiation Evidence


Scaffold for Structure-Based Design of Sodium Channel Modulators with Tailored Lipophilicity

The target compound's LogP of 1.13, combined with its 4-aminobenzoate pharmacophore and conformationally restricted N-methylpyrrolidine ester, makes it an attractive scaffold for designing sodium channel blockers with reduced membrane accumulation relative to benzocaine (LogP 1.86–1.95) or procaine (LogP 2.14) . The lower lipophilicity may improve aqueous solubility and reduce phospholipidosis risk, while the 4-amino group retains essential hydrogen-bonding capacity for engagement with the channel's binding site [1].

Conformationally Constrained Probe for Target Engagement Studies Requiring Reduced Entropic Penalty

With only 2 rotatable bonds—5 fewer than procaine—the target compound offers a significantly reduced conformational entropy penalty upon binding . This property is valuable for fragment-based drug discovery and for biophysical assays (SPR, ITC, NMR) where ligand conformational restriction correlates with improved binding thermodynamics and clearer structure-activity relationships.

Selectivity-Demanding Biochemical Screening Where Promiscuous PABA Esters Are Contraindicated

The negative result in the 5-lipoxygenase inhibition assay at 100 µM suggests that the N-methylpyrrolidine modification does not confer broad-spectrum enzyme inhibitory activity . This initial selectivity indicator supports the use of the target compound in high-content screening campaigns, particularly those involving inflammatory or cancer targets (e.g., CCR5, as indicated by patent literature), where confounding inhibition of 5-LOX or related enzymes would complicate hit triage [1].

Chemical Biology Tool Requiring Balanced Polarity with Synthetic Tractability

The compound's TPSA of 55.56 Ų, identical to procaine, ensures adequate aqueous solubility for in vitro assays, while its commercial availability at ≥95–97% purity from multiple vendors (Leyan, AKSci, Delta-B) ensures batch-to-batch reproducibility [1]. The presence of a single primary aromatic amine also enables facile derivatization (e.g., amide coupling, diazotization, or bioconjugation) without competing reactivity from aliphatic amines, offering a synthetic advantage over procaine, which contains both aromatic and aliphatic amine functionalities.

Quote Request

Request a Quote for 1-Methylpyrrolidin-3-yl 4-aminobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.